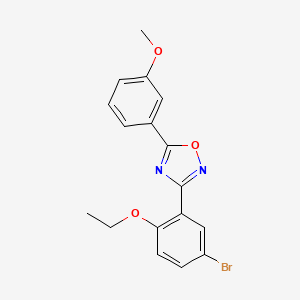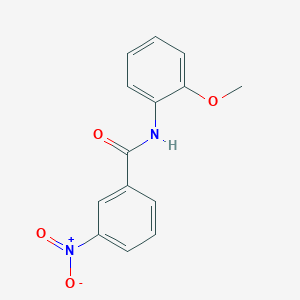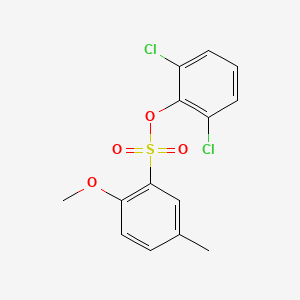![molecular formula C12H18N2O2S B5130437 N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B5130437.png)
N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide, commonly known as ML-18, is a synthetic compound that has been studied for its potential use in the treatment of various medical conditions.
Wissenschaftliche Forschungsanwendungen
ML-18 has been studied for its potential use in the treatment of various medical conditions, including cancer, Alzheimer's disease, and pain management. In cancer research, ML-18 has been shown to inhibit the growth of cancer cells in vitro and in vivo. In Alzheimer's disease research, ML-18 has been shown to improve cognitive function in animal models. In pain management research, ML-18 has been shown to reduce pain sensitivity in animal models.
Wirkmechanismus
The exact mechanism of action of ML-18 is not fully understood. However, it is believed that ML-18 acts as a modulator of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. ML-18 has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects
ML-18 has been shown to have various biochemical and physiological effects. In cancer research, ML-18 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, ML-18 has been shown to reduce the production of beta-amyloid, a protein that is believed to play a role in the development of Alzheimer's disease. In pain management research, ML-18 has been shown to reduce the production of inflammatory cytokines and to activate opioid receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ML-18 in lab experiments is that it is a synthetic compound, which allows for precise control over its chemical properties. Another advantage is that ML-18 has been shown to have low toxicity in animal models. One limitation of using ML-18 in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types and in different experimental conditions.
Zukünftige Richtungen
There are several future directions for ML-18 research. One direction is to further investigate its potential use in cancer treatment, particularly in combination with other chemotherapeutic agents. Another direction is to investigate its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of ML-18 and to identify any potential side effects or limitations of its use.
Synthesemethoden
ML-18 can be synthesized using a two-step process. The first step involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride. The second step involves the reaction of 2-thiophenecarbonyl chloride with 3-(4-morpholinyl)propylamine to form ML-18.
Eigenschaften
IUPAC Name |
N-(3-morpholin-4-ylpropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c15-12(11-3-1-10-17-11)13-4-2-5-14-6-8-16-9-7-14/h1,3,10H,2,4-9H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIHWWHPGCTAEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(3-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5130365.png)
![4-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5130377.png)


![1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B5130390.png)
![2-{2,4-dioxo-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5130394.png)

![5-({[4-(diethylamino)-1-methylbutyl]amino}methylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5130411.png)
![N-[4-(anilinosulfonyl)phenyl]-3-(2-chlorophenyl)-2-phenylacrylamide](/img/structure/B5130417.png)



![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5130444.png)
![N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5130450.png)